4-Fluoro-4-(4-methylphenyl)piperidine
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Overview
Description
4-Fluoro-4-(4-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties.
Preparation Methods
One common method is the catalytic dearomatization-hydrogenation sequence, which uses fluoro-pyridine precursors . This method is highly diastereoselective and provides a straightforward route to obtain the desired fluorinated piperidine derivative. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Fluoro-4-(4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Fluoro-4-(4-methylphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(4-methylphenyl)piperidine involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s metabolic stability and modify its electronic properties, affecting its interaction with biological targets. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-Fluoro-4-(4-methylphenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as 3-fluoropiperidine and 2-fluoropiperidine. These compounds share similar structural features but differ in the position of the fluorine atom, which can lead to variations in their chemical and biological properties. The unique position of the fluorine atom in this compound makes it particularly interesting for studying the effects of fluorine substitution on piperidine derivatives .
Similar Compounds
- 3-Fluoropiperidine
- 2-Fluoropiperidine
- 4-Fluorobenzylpiperidine
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-4-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,14H,6-9H2,1H3 |
InChI Key |
GEFDPVJMVPOTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)F |
Origin of Product |
United States |
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